
2-(Trifluoromethoxy)styrene
Vue d'ensemble
Description
2-(Trifluoromethoxy)styrene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a styrene backbone. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorodesulfurization reaction, where a precursor compound such as 2-(trifluoromethoxy)acetophenone is subjected to specific reaction conditions to yield the desired styrene derivative . Another approach involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a styrene backbone .
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)styrene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)styrene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield hydrogenated derivatives.
Polymerization Reactions: The styrene backbone allows for polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products:
Epoxides: Formed through oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Polymers: Produced through polymerization reactions.
Applications De Recherche Scientifique
2-(Trifluoromethoxy)styrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)styrene involves its interaction with molecular targets through the trifluoromethoxy group. This group can influence the electronic properties of the compound, affecting its binding affinity and reactivity with biological targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)styrene: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Methoxy)styrene: Contains a methoxy group instead of a trifluoromethoxy group.
2-(Chloromethoxy)styrene: Features a chloromethoxy group in place of the trifluoromethoxy group.
Uniqueness: 2-(Trifluoromethoxy)styrene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .
Propriétés
IUPAC Name |
1-ethenyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIACHJZWLWRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


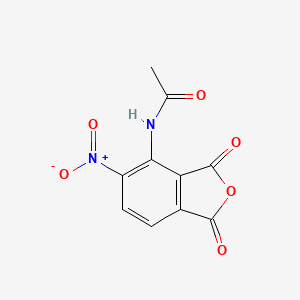
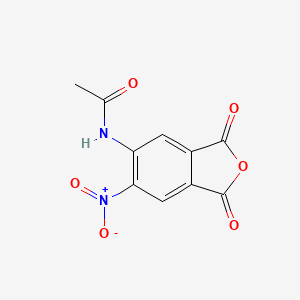
![2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B3039164.png)

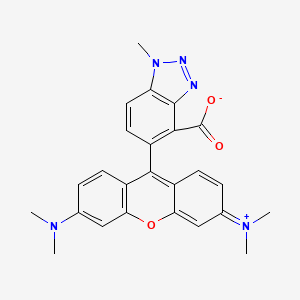
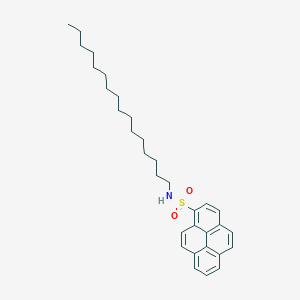
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)
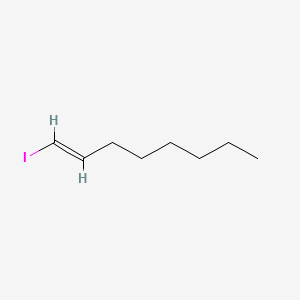
![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)
![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)

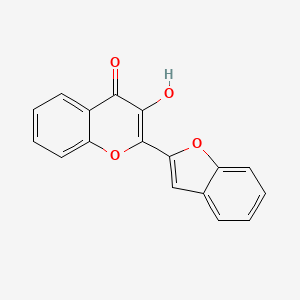

![7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine](/img/structure/B3039182.png)
